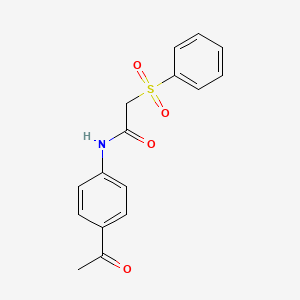

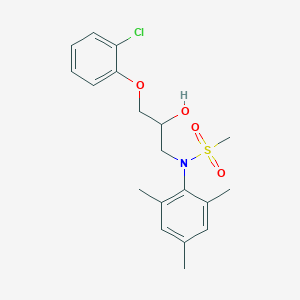

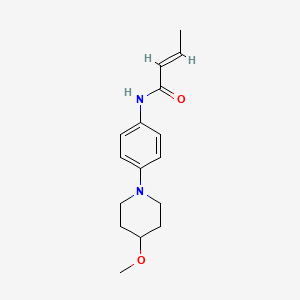

![molecular formula C17H17NO4 B2503984 2-({[2-(4-Methylphenoxy)ethyl]amino}carbonyl)benzoic acid CAS No. 423731-45-7](/img/structure/B2503984.png)

2-({[2-(4-Methylphenoxy)ethyl]amino}carbonyl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-({[2-(4-Methylphenoxy)ethyl]amino}carbonyl)benzoic acid" is a complex organic molecule that is not directly described in the provided papers. However, the papers do discuss various benzoic acid derivatives and their synthesis, characterization, and properties, which can provide insights into the analysis of similar compounds .

Synthesis Analysis

The synthesis of benzoic acid derivatives often involves condensation reactions, as seen in the formation of 2-(2-ethoxycarbonyl-3-oxo-3-polyfluoroalkylprop-1-enylamino)benzoic acids, which are synthesized through the condensation of ethyl 2-ethoxymethylidene-3-oxo-3-polyfluoroalkylpropionates with 2-aminobenzoic acid . Similarly, 4-amino-2-methoxy-5-ethylthio benzoic acid is synthesized from 4-amino salicylic acid through a series of reactions including methylation, thiocyanation, hydrolysis, and ethylation . These methods suggest that the synthesis of the compound would likely involve multi-step organic reactions, possibly starting with a 4-methylphenoxyethyl precursor and involving subsequent amination and carboxylation steps.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is often characterized using spectroscopic methods and quantum chemical calculations. For instance, the structure of (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid was determined using X-ray crystallography, spectroscopy, and DFT calculations . The compound exhibited intramolecular and intermolecular interactions, which are crucial for the stability of the crystal structure. These techniques would be applicable to analyze the molecular structure of "2-({[2-(4-Methylphenoxy)ethyl]amino}carbonyl)benzoic acid" as well.

Chemical Reactions Analysis

The chemical reactivity of benzoic acid derivatives can be inferred from studies such as the carboxylation of m-amino-phenol, which discusses the reaction of carbon dioxide with m-amino-phenol to yield various benzoic acid derivatives . The presence of amino groups in these compounds can lead to the formation of various reaction products, indicating that the compound may also undergo similar reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives can be diverse. For example, the pharmacokinetics of benzoic acid, 4-[[(2-hydroxyethyl)amino]carbonyl]-, methyl ester was studied in rats, revealing information about its distribution and bioavailability . The compound's stability, solubility, and interaction with biological systems can be crucial for its potential applications. The synthesis of 2-hydroxy-4-methyl benzoic acid involved optimizing the synthetic conditions and introducing pH gradient separation, which simplifies the synthetic route and affects the purity and yield of the product . These aspects would be relevant for the comprehensive analysis of the physical and chemical properties of "2-({[2-(4-Methylphenoxy)ethyl]amino}carbonyl)benzoic acid".

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Research in synthetic chemistry often explores the reactivity and transformation of carboxylic acids into various derivatives for potential applications. For instance, studies on the carboxylation reactions involving amino-phenols highlight the complexity and specificity of producing benzoic acid derivatives under controlled conditions (Stelt, Suurmond, & Nauta, 2010). Similarly, the synthesis of 4-amino-2-methoxy-5-ethylthio benzoic acid, an intermediate in antipsychotic medication, demonstrates the utility of benzoic acid derivatives in pharmaceutical synthesis (Guo-jun, 2010). These studies reflect the broader significance of benzoic acid derivatives in synthetic organic chemistry.

Pharmacological Applications

In pharmacology, the investigation of benzoic acid derivatives extends to understanding their bioavailability and pharmacokinetics, as seen in studies on Portulaca Oleracea L. derivatives. Research demonstrates how such compounds are metabolized and distributed in biological systems, providing insights into their therapeutic potential and efficacy (Xu et al., 2020).

Material Science and Ligand Chemistry

Benzoic acid derivatives also find applications in material science and ligand chemistry, where they act as precursors or components in the synthesis of complex materials and coordination compounds. For example, the synthesis of 2-(2-ethoxycarbonyl-3-oxo-3-polyfluoroalkylprop-1-enylamino)benzoic acids highlights their role as tridentate ligands capable of forming metal complexes, which have implications for developing new materials with specific properties (Kudyakova et al., 2009).

Eigenschaften

IUPAC Name |

2-[2-(4-methylphenoxy)ethylcarbamoyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-12-6-8-13(9-7-12)22-11-10-18-16(19)14-4-2-3-5-15(14)17(20)21/h2-9H,10-11H2,1H3,(H,18,19)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKSSGQPKPOXDSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCCNC(=O)C2=CC=CC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({[2-(4-Methylphenoxy)ethyl]amino}carbonyl)benzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

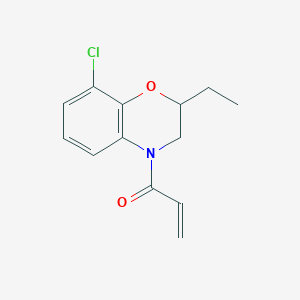

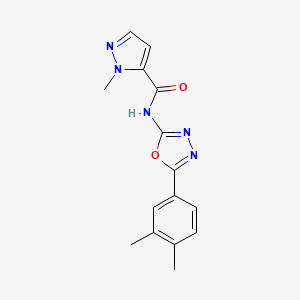

![methyl 3-{2-[2-(cyclopropylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2503903.png)

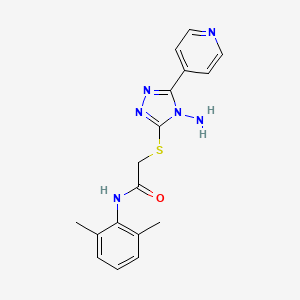

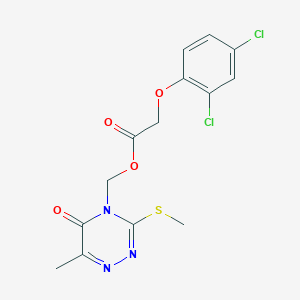

![1-[3-(3,5-Difluorophenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2503914.png)

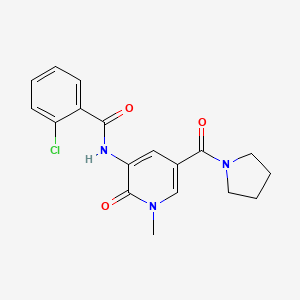

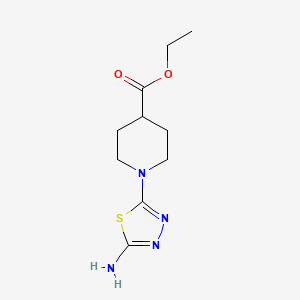

![6-Bromo-3-[4-(4-methoxy-phenyl)-thiazol-2-yl]-chromen-2-one](/img/structure/B2503916.png)

![N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2503917.png)

![5-(5-Fluorosulfonyloxypyridine-3-carbonyl)-7-methoxy-5-azaspiro[2.4]heptane](/img/structure/B2503923.png)